molecular formula C18H20BrN5OS B15118838 3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B15118838
M. Wt: 434.4 g/mol
InChI Key: JJGCAVZGJQQYDZ-UHFFFAOYSA-N
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Description

3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a triazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the triazolone structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and triazolone structure contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of structural features, including the benzothiazole moiety, piperidine ring, and triazolone structure.

Properties

Molecular Formula

C18H20BrN5OS

Molecular Weight

434.4 g/mol

IUPAC Name

5-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C18H20BrN5OS/c1-22-18(25)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17-20-14-5-2-12(19)10-15(14)26-17/h2,5,10-11,13H,3-4,6-9H2,1H3

InChI Key

JJGCAVZGJQQYDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br)C5CC5

Origin of Product

United States

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